

Technical Guide: 2,3-Dibromo-5,6-diphenylpyrazine (CAS: 75163-71-2)

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Compound of Interest

Compound Name: 2,3-Dibromo-5,6-diphenylpyrazine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the experimental properties and specific applications of **2,3-Dibromo-5,6-diphenylpyrazine** is limited in publicly accessible scientific literature and patents. This guide compiles available computed data and presents a plausible, generalized synthesis protocol based on related chemical structures.

Core Compound Information

2,3-Dibromo-5,6-diphenylpyrazine is a halogenated aromatic heterocyclic compound. The pyrazine core is substituted with two bromine atoms at the 2 and 3 positions and two phenyl groups at the 5 and 6 positions. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

Chemical Structure and Identifiers



| Identifier | Value | |
|-------------------|---|--|
| IUPAC Name | 2,3-dibromo-5,6-diphenylpyrazine[1] | |
| CAS Number | 75163-71-2[1] | |
| Molecular Formula | C16H10Br2N2[1] | |
| SMILES | C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3= CC=CC=C3[1] | |
| InChI | InChI=1S/C16H10Br2N2/c17-15-16(18)20- 14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8- 11/h1-10H[1] | |
| NSC Number | 105561[1] | |

Computed Physicochemical Properties

The following data has been computationally derived and is provided as an estimate of the compound's properties. Experimental validation is recommended.

| Property | Value | Source |
|---------------------------------|--------------|------------|
| Molecular Weight | 390.07 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 389.91902 Da | PubChem[1] |
| Monoisotopic Mass | 387.92107 Da | PubChem[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |
| Heavy Atom Count | 20 | PubChem |
| Complexity | 271 | PubChem[1] |

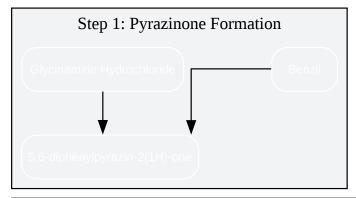


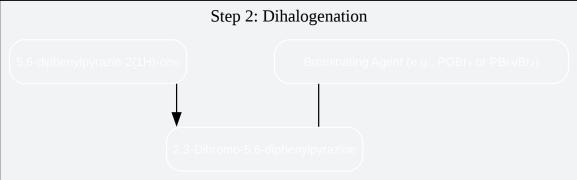
Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **2,3-Dibromo-5,6-diphenylpyrazine** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on the chemistry of related pyrazine compounds. A common approach involves the bromination of a suitable pyrazine precursor.

Proposed Synthetic Pathway

A potential synthesis could start from 5,6-diphenylpyrazin-2(1H)-one, which can be prepared from the condensation of glycinamide hydrochloride and benzil. The pyrazinone can then be halogenated to introduce the bromine atoms.





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Proposed two-step synthesis of **2,3-Dibromo-5,6-diphenylpyrazine**.

Generalized Experimental Protocol (Hypothetical)



Step 1: Synthesis of 5,6-diphenylpyrazin-2(1H)-one

- To a solution of glycinamide hydrochloride in a suitable solvent such as methanol, add a base (e.g., sodium hydroxide solution) at a reduced temperature (10-15°C).
- Add benzil to the reaction mixture in portions.
- Allow the reaction to stir for several hours at room temperature.
- Adjust the pH of the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Filter the solid, wash with methanol, and dry to yield 5,6-diphenylpyrazin-2(1H)-one.

Step 2: Synthesis of 2,3-Dibromo-5,6-diphenylpyrazine

- To the 5,6-diphenylpyrazin-2(1H)-one from the previous step, add a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).
- The reaction is typically carried out in an inert solvent or neat with the brominating agent.
- Heat the reaction mixture under reflux for several hours.
- After cooling, the reaction is quenched, often by carefully pouring it onto ice.
- The crude product is then extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated under reduced pressure.
- Purification of the final product can be achieved by recrystallization or column chromatography.

Applications in Drug Development

There is no specific information available in the surveyed literature regarding the application of **2,3-Dibromo-5,6-diphenylpyrazine** in drug development or its biological activity. The presence of two bromine atoms provides reactive sites for further chemical modifications, such as cross-coupling reactions, which are common in the synthesis of complex drug molecules.

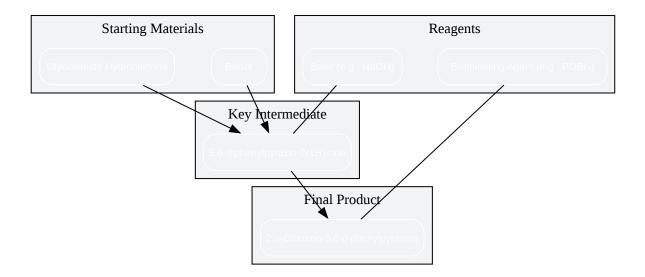


Signaling Pathways and Mechanism of Action

No information on the involvement of **2,3-Dibromo-5,6-diphenylpyrazine** in any biological signaling pathways or its mechanism of action has been found in the available literature.

Logical Relationships in Synthesis

The synthesis of **2,3-Dibromo-5,6-diphenylpyrazine** is logically dependent on the availability of key precursors and reagents. The following diagram illustrates these relationships for the proposed synthetic route.



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Logical relationship of precursors for the synthesis of the target compound.

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References



- 1. 2,3-Dibromo-5,6-diphenylpyrazine | C16H10Br2N2 | CID 266776 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,3-Dibromo-5,6-diphenylpyrazine (CAS: 75163-71-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3056910#2-3-dibromo-5-6-diphenylpyrazine-cas-number-75163-71-2]

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